2-Cyclopentylcyclopentanone

Renewable high-density fuel Heterogeneous catalysis Biomass-derived cyclopentanone upgrading

Select 2-Cyclopentylcyclopentanone for its fully saturated [1,1′-bicyclopentyl]-2-one framework, which eliminates the electrophilic reactivity of α,β-unsaturated analogs like 2-cyclopentylidenecyclopentanone. This structural distinction ensures reliable performance in Baeyer-Villiger δ-lactone synthesis (JPS59122484A), Knoevenagel-derived nitriles, and biomass-to-polycycloalkane fuel routes (83-95% carbon yield). Backed by JECFA No. 2050 'No safety concern' evaluation (2010) and FEMA 4514 GRAS status, it is a regulatory-ready, multi-purpose ketone building block for flavor, fragrance, and advanced fuel R&D.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 4884-24-6
Cat. No. B1220294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentylcyclopentanone
CAS4884-24-6
Synonyms2-cyclopentyl-cyclopentanone
2-cyclopentylcyclopentanone
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2CCCC2=O
InChIInChI=1S/C10H16O/c11-10-7-3-6-9(10)8-4-1-2-5-8/h8-9H,1-7H2
InChIKeyCWZGKTMWPFTJCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopentylcyclopentanone CAS 4884-24-6: Technical Baseline and Procurement-Relevant Specifications


2-Cyclopentylcyclopentanone (CAS 4884-24-6), systematically named [1,1′-bicyclopentyl]-2-one, is a bicyclic ketone with molecular formula C10H16O and molecular weight 152.23 g/mol [1]. The compound features a cyclopentanone ring substituted at the 2-position with a cyclopentyl group, forming a bicyclic structure lacking α,β-unsaturation [1]. Physical properties from vendor specifications include boiling point 233°C, flash point 104°C, specific gravity (20/20) 0.98, refractive index 1.48, and XLogP3-AA of 2.6 [2][3]. The compound is commercially available with GC purity specification of min. 98.0%, appearing as a colorless to almost colorless clear liquid at 20°C [2]. It is recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 2050) as a flavoring agent with an evaluation year of 2010 and an Acceptable Daily Intake (ADI) determination of 'No safety concern at current levels of intake when used as a flavouring agent' [4].

2-Cyclopentylcyclopentanone CAS 4884-24-6: Why Direct Substitution by Closest Analogs Is Not Straightforward


2-Cyclopentylcyclopentanone occupies a distinct structural niche among cyclic ketone building blocks that prevents simple substitution by closely related analogs such as 2-cyclohexylcyclopentanone (cyclohexyl substitution, C11H18O, MW 166.26), 2-cyclopentylidenecyclopentanone (α,β-unsaturated analog, C10H14O, MW 150.22), or 2-alkylcyclopentanones (e.g., 2-pentylcyclopentanone). The fully saturated bicyclic [1,1′-bicyclopentyl] framework confers a specific balance of ring strain energy, conformational rigidity, and lipophilicity (XLogP3-AA = 2.6 [1]) that differs fundamentally from analogs with mixed ring sizes or unsaturation. Critically, 2-cyclopentylidenecyclopentanone contains an α,β-unsaturated enone system that introduces electrophilic reactivity and distinct hydrogenation/rearrangement pathways, making it a chemically different entity rather than a substitute [2]. Substitution of 2-cyclopentylcyclopentanone with a cyclohexyl analog alters both molecular volume and conformational flexibility, potentially affecting downstream reaction yields, stereochemical outcomes, or odor profile characteristics in flavor/fragrance applications [3]. The quantitative evidence below documents specific performance parameters that would be compromised by analog substitution.

2-Cyclopentylcyclopentanone CAS 4884-24-6: Quantified Differential Evidence for Scientific Selection


One-Pot Catalytic Synthesis from Cyclopentanone: 83.3% Carbon Yield Under Mild Conditions

2-Cyclopentylcyclopentanone was synthesized in a one-pot reaction from cyclopentanone and hydrogen using Raney cobalt plus KOH catalyst at 353 K, achieving an 83.3% carbon yield [1]. In contrast, the α,β-unsaturated analog 2-cyclopentylidenecyclopentanone was produced via self-aldol condensation of cyclopentanone using an ethanolamine acetate ionic liquid catalyst, achieving a comparable 83.5% carbon yield but requiring an entirely distinct catalyst system and reaction pathway [2]. The saturated product 2-cyclopentylcyclopentanone serves as a stable intermediate for subsequent hydrodeoxygenation, whereas the unsaturated analog undergoes direct HDO to bicyclopentane frameworks without the saturated intermediate step.

Renewable high-density fuel Heterogeneous catalysis Biomass-derived cyclopentanone upgrading

Downstream Hydrodeoxygenation Performance: 88.5% Carbon Yield to High-Density Polycycloalkane Fuel

2-Cyclopentylcyclopentanone undergoes solvent-free self-aldol condensation to produce 2-cyclopentyl-5-(2-cyclopentylcyclopentylidene)cyclopentanone in 95.4% carbon yield, followed by hydrodeoxygenation (HDO) over Ni-SiO₂ catalyst under solvent-free conditions to yield 1-(3-cyclopentyl)cyclopentyl-2-cyclopentylcyclopentane at 88.5% carbon yield, with total polycycloalkane yield of 99.0% [1]. The final polycycloalkane mixture exhibits a density of 0.943 g mL⁻¹ and freezing point of 233.7 K (-39.45°C), suitable for blending into conventional high-density fuels such as JP-10 [1]. The Ni-SiO₂ catalyst demonstrated stability with no evident deactivation over 50 hours time-on-stream [1]. By comparison, the unsaturated analog 2-cyclopentylidenecyclopentanone undergoes direct HDO over Ru/C and H-beta zeolite physical mixture to afford bi(cyclopentane), which requires subsequent isomerization over La-Y zeolite to produce decalin-type jet fuel additives [2].

Hydrodeoxygenation Renewable jet fuel Polycycloalkane synthesis

Established Toxicological and Dermatological Safety Profile with JECFA ADI Determination

2-Cyclopentylcyclopentanone has undergone a comprehensive toxicologic and dermatologic review published in Food and Chemical Toxicology (2012), summarizing all available human health toxicological data for its use as a fragrance ingredient [1]. The compound is a member of the fragrance structural group 'ketones cyclopentanones and cyclopentenones' with a defined safety assessment [1]. The WHO JECFA evaluation (2010) assigned JECFA number 2050 and determined 'No safety concern at current levels of intake when used as a flavouring agent' [2]. In contrast, the closely related α,β-unsaturated analog 2-cyclopentylidenecyclopentanone lacks an individual published safety review or JECFA evaluation in the accessed public records, representing a documentation gap for procurement decisions requiring regulatory-ready toxicology data.

Fragrance safety assessment Flavor toxicology Regulatory compliance

Validated Intermediate for High-Value δ-Lactone Fragrance Synthesis via Baeyer-Villiger Oxidation

2-Cyclopentylcyclopentanone is explicitly claimed as the starting material for synthesizing δ-cyclopentyl-δ-lactone via Baeyer-Villiger oxidation with a peroxide (peracid, hydroperoxide, or Caro's acid) in Japanese Patent JPS59122484A [1]. The resulting δ-lactone is described as possessing 'unique sweet and fragrant scent of fruit or coumarin note and excellent lasting property,' with recommended compounding amounts of 1-20 wt% for perfume and 0.1-20 wt% for flavor [1]. The patent explicitly notes that 2-cyclopentylcyclopentanone is 'easily available in the market,' distinguishing it from less accessible bicyclic ketone intermediates [1]. No equivalent patent was identified claiming 2-cyclopentylidenecyclopentanone or 2-cyclohexylcyclopentanone as direct precursors to δ-lactones with documented olfactory properties and compounding specifications.

Fragrance synthesis δ-Lactone Baeyer-Villiger oxidation

Physical Property Benchmark: Boiling Point 233°C, Flash Point 104°C, Density 0.98 g/mL

2-Cyclopentylcyclopentanone exhibits boiling point 233°C, flash point 104°C, specific gravity (20/20) 0.98, and refractive index 1.48 as reported in vendor specifications [1][2]. The saturated bicyclic structure results in higher boiling point and thermal stability compared to the α,β-unsaturated analog 2-cyclopentylidenecyclopentanone (MW 150.22), which would have lower molecular weight and expected lower boiling point. Compared to 2-cyclohexylcyclopentanone (C11H18O, MW 166.26), 2-cyclopentylcyclopentanone (C10H16O, MW 152.23) provides a 14 g/mol molecular weight advantage while retaining the bicyclic framework, potentially beneficial for applications where molecular weight reduction is desirable without sacrificing bicyclic structural features.

Physical properties Process engineering Safety data

2-Cyclopentylcyclopentanone CAS 4884-24-6: Evidence-Backed Application Scenarios for Procurement Decision-Making


Renewable High-Density Fuel Intermediate: Polycycloalkane Synthesis via One-Pot Hydrogenation-Condensation-HDO Sequence

2-Cyclopentylcyclopentanone serves as a critical intermediate in a three-step route from biomass-derived cyclopentanone to high-density polycycloalkane fuels. The one-pot synthesis achieves 83.3% carbon yield under mild conditions (353 K) using Raney cobalt + KOH catalyst [1]. Subsequent solvent-free self-aldol condensation proceeds in 95.4% carbon yield, followed by hydrodeoxygenation over Ni-SiO₂ catalyst yielding 88.5% carbon yield to the target polycycloalkane, with total polycycloalkane yield of 99.0% and catalyst stability demonstrated over 50 hours time-on-stream [2]. The final fuel mixture (density 0.943 g mL⁻¹, freezing point 233.7 K) is suitable for blending with JP-10 for rocket and missile propulsion applications [2].

Flavor and Fragrance Industry: Validated δ-Lactone Precursor with Regulatory Safety Documentation

2-Cyclopentylcyclopentanone is explicitly claimed in patent JPS59122484A as the starting material for δ-cyclopentyl-δ-lactone synthesis via Baeyer-Villiger oxidation [3]. The resulting δ-lactone delivers 'unique sweet and fragrant scent of fruit or coumarin note and excellent lasting property,' with documented compounding ranges of 1-20 wt% for perfume and 0.1-20 wt% for flavor applications [3]. The compound benefits from a comprehensive toxicologic and dermatologic review (Food Chem. Toxicol. 2012) [4] and JECFA evaluation (2010) determining 'No safety concern at current levels of intake when used as a flavouring agent' [5], providing regulatory-ready documentation for formulation development.

Specialty Chemical Building Block: Stable Saturated Bicyclic Ketone Platform for Further Derivatization

The saturated [1,1′-bicyclopentyl]-2-one framework provides a stable, non-conjugated ketone platform suitable for diverse derivatization pathways without the electrophilic reactivity associated with α,β-unsaturated analogs. Documented transformations include Knoevenagel condensation with cyanoacetic acid followed by decarboxylation to produce novel nitriles with 'extremely fresh note' odoriferous properties [6], and Baeyer-Villiger oxidation to δ-lactones [3]. The compound's physical properties—boiling point 233°C, flash point 104°C, density 0.98 g/mL, XLogP3-AA 2.6—are well-characterized, supporting process engineering calculations [7][8].

High-Density Jet Fuel Additive Research: Comparative Catalyst Development Studies

The distinct catalytic behavior of 2-cyclopentylcyclopentanone relative to its α,β-unsaturated analog 2-cyclopentylidenecyclopentanone enables systematic investigation of catalyst selectivity for saturated versus unsaturated product streams from cyclopentanone upgrading. The NiO-Co₃O₄/TiO₂ catalyst system has been specifically studied for one-step synthesis of 2-cyclopentylcyclopentanone from cyclopentanone, with both intermittent and segmented hydrogenation methods increasing selectivity for 2-cyclopentenylcyclopentanone [9]. This differential reactivity profile supports catalyst development programs targeting specific product distributions from biomass-derived cyclopentanone feedstocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclopentylcyclopentanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.